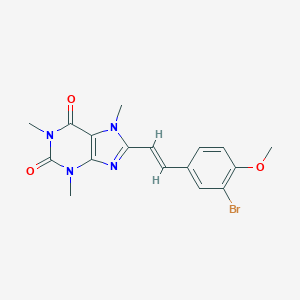

(E)-8-(3-Bromo-4-methoxystyryl)caffeine

Description

Overview of Xanthine (B1682287) Derivatives and their Pharmacological Significance

Xanthine, a purine (B94841) base, serves as the structural foundation for a class of alkaloids with a long history of medicinal use. researchgate.netnih.gov Naturally occurring xanthine derivatives, such as caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), are widely consumed for their stimulant and bronchodilator effects. nih.govcaldic.com The pharmacological actions of these compounds are primarily attributed to their ability to antagonize adenosine (B11128) receptors and inhibit phosphodiesterases (PDEs), enzymes that regulate intracellular signaling pathways. nih.govnih.gov

The therapeutic applications of xanthine derivatives are extensive. They have been traditionally used in the management of respiratory conditions like asthma and chronic bronchitis. redalyc.org Furthermore, research has unveiled their potential in a variety of other diseases, including cardiovascular and renal diseases. researchgate.net The versatility of the xanthine scaffold has made it an attractive starting point for the development of new therapeutic agents. researchgate.net

The Significance of 8-Substituted Caffeine Derivatives in Drug Discovery

Caffeine, or 1,3,7-trimethylxanthine, is a globally consumed psychoactive compound. caldic.com Its chemical structure features several positions that can be modified to generate novel derivatives with altered pharmacological profiles. Of particular interest to medicinal chemists is the C8-position. Substitution at this position has been shown to significantly influence the affinity and selectivity of caffeine derivatives for their biological targets, notably adenosine receptors. researchgate.net

The strategic modification of the C8-position has led to the discovery of potent and selective antagonists for different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov This is crucial because each subtype is associated with different physiological and pathological processes. For instance, A2A receptor antagonists are being investigated for their potential in treating Parkinson's disease, while A1 antagonists may have applications in cardiovascular disorders. nih.govnih.gov The introduction of various substituents at the C8-position, ranging from simple alkyl and aryl groups to more complex moieties, has been a fruitful strategy in the quest for novel drug candidates. researchgate.net

Specific Context and Research Importance of (E)-8-(3-Bromo-4-methoxystyryl)caffeine

This compound is a specific derivative of caffeine that features a substituted styryl group at the 8-position. The general class of 8-styrylcaffeines has garnered attention in medicinal chemistry. For example, a structurally related compound, (E)-8-(3-chlorostyryl)caffeine, has been investigated as a dual antagonist of the A2A adenosine receptor and monoamine oxidase-B (MAO-B), suggesting potential therapeutic applications in neurodegenerative disorders like Parkinson's disease. nih.gov

The specific structural features of this compound, namely the bromo and methoxy (B1213986) substituents on the phenyl ring of the styryl moiety, are expected to modulate its physicochemical properties and biological activity. The presence and position of a halogen, such as bromine, can influence factors like lipophilicity and binding interactions with target proteins. The methoxy group can also affect the electronic properties and metabolic stability of the molecule.

While the PubChem database contains an entry for this compound, it is noteworthy that the entry indicates a lack of available literature data for this specific compound. uni.lu This suggests that while its synthesis is plausible based on established chemical methods for creating 8-substituted caffeines, detailed research into its specific biological activities and therapeutic potential has not been extensively published. The synthesis of such compounds often involves the reaction of 8-bromocaffeine with the corresponding substituted styrene (B11656). redalyc.org

Structure

3D Structure

Properties

CAS No. |

155271-51-5 |

|---|---|

Molecular Formula |

C17H17BrN4O3 |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C17H17BrN4O3/c1-20-13(8-6-10-5-7-12(25-4)11(18)9-10)19-15-14(20)16(23)22(3)17(24)21(15)2/h5-9H,1-4H3/b8-6+ |

InChI Key |

AJXUNUBTDNCKNZ-SOFGYWHQSA-N |

SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C=C3)OC)Br |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br |

Synonyms |

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3,7-trimethyl-, (E)- |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of E 8 3 Bromo 4 Methoxystyryl Caffeine and Analogs

Established Synthetic Routes for (E)-8-(3-Bromo-4-methoxystyryl)caffeine

The synthesis of this compound can be achieved through established methods in xanthine (B1682287) chemistry, primarily involving the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) precursor or the modification of the caffeine (B1668208) molecule itself.

A classical and versatile method for preparing 8-substituted xanthines involves the condensation of a 5,6-diaminopyrimidine with a carboxylic acid or its corresponding aldehyde. nih.gov For the synthesis of the target compound, the key precursors are 5,6-Diamino-1,3-dimethyluracil (B14760) and a derivative of 3-Bromo-4-methoxycinnamic Acid .

The general pathway proceeds in two main steps:

Amide Formation : 5,6-Diamino-1,3-dimethyluracil is reacted with 3-bromo-4-methoxycinnamic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to form an intermediate amide at the C5-amino position. nih.gov

Cyclization : The resulting amide undergoes intramolecular cyclization to form the imidazole ring of the xanthine system. This ring-closing step is typically achieved by heating, often with a dehydrating agent or under acidic or basic conditions, to yield the final 8-substituted caffeine derivative. nih.gov

Alternatively, a related synthesis involves the condensation of 5,6-diamino-1,3-dimethyluracil with 3-bromo-4-methoxycinnamaldehyde. This reaction forms a Schiff base (imine) intermediate, which can then undergo oxidative cyclization using reagents like thionyl chloride to afford the desired this compound. nih.gov

Table 1: Key Reactants for Synthesis via Diaminouracil Pathway

| Precursor 1 | Precursor 2 (Alternative Forms) | Product |

|---|---|---|

| 5,6-Diamino-1,3-dimethyluracil | 3-Bromo-4-methoxycinnamic Acid | This compound |

Another strategic approach involves the late-stage methylation of a corresponding theophylline (B1681296) analog. Theophylline (1,3-dimethylxanthine) differs from caffeine (1,3,7-trimethylxanthine) by the absence of a methyl group at the N7 position of the imidazole ring. mdpi.com This structural difference allows for a synthetic route where the C8-substituent is first installed on a theophylline core, followed by N7-methylation to yield the caffeine derivative.

The synthesis would proceed as follows:

Synthesis of the Theophylline Analog : (E)-8-(3-bromo-4-methoxystyryl)theophylline is synthesized using methods similar to those described in section 2.1.1, but starting with 5,6-diamino-1,3-dimethyluracil.

N7-Methylation : The resulting theophylline derivative is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base deprotonates the N7-position, and the resulting anion undergoes nucleophilic attack on the methylating agent to furnish the final product, this compound.

This pathway is particularly useful as methylation is often a high-yielding reaction and can be performed as the final step in a synthetic sequence. nih.gov

General Methodologies for 8-Substituted Xanthine Synthesis

The C8 position of the caffeine molecule is the most common site for chemical modification because, unlike the nitrogen atoms, it is not substituted with a methyl group. researchgate.netresearchgate.net This inherent reactivity has led to the development of several general methods for introducing substituents at this position.

The synthesis of many 8-substituted caffeine derivatives begins with the halogenation of the C8 position. Direct bromination of caffeine is a key step to produce 8-Bromocaffeine , a versatile intermediate for further functionalization. researchgate.netredalyc.org

The reaction is typically carried out by treating caffeine with a brominating agent. Common reagents and conditions include:

Bromine in a suitable solvent : Often performed in acetic acid or with a buffer.

N-Bromosuccinimide (NBS) : A milder and more selective brominating agent. researchgate.net

Hydrobromic acid and hydrogen peroxide : An effective method for generating bromine in situ. redalyc.org

The resulting 8-bromocaffeine is a stable, crystalline solid that serves as an excellent electrophilic precursor for subsequent substitution reactions. digitellinc.com

The bromine atom in 8-bromocaffeine can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The electron-withdrawing nature of the two carbonyl groups in the pyrimidinedione ring activates the C8 position towards nucleophilic attack, facilitating the displacement of the bromide leaving group. wikipedia.org

A wide range of nucleophiles can be used in this reaction, including:

Alcohols and Phenols : To form 8-alkoxy or 8-aryloxy derivatives. The Ullmann condensation, often catalyzed by copper, is a classic method for coupling phenols with 8-bromocaffeine. redalyc.org

Amines : To produce 8-amino caffeine derivatives. researchgate.net

Thiols : To yield 8-thioether compounds. nih.gov

This methodology provides a straightforward route to a large library of C8-functionalized caffeine analogs.

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an organohalide with an organoboron compound. For the synthesis of styryl-caffeine derivatives, 8-bromocaffeine serves as the organohalide partner. yonedalabs.comyoutube.com

To synthesize this compound via this route, 8-bromocaffeine would be reacted with (E)-2-(3-bromo-4-methoxyphenyl)vinylboronic acid or a corresponding boronic ester.

Table 2: Components for Suzuki Cross-Coupling Reaction

| Component | Example Reagent/Species | Role in Reaction |

|---|---|---|

| Electrophile | 8-Bromocaffeine | Provides the caffeine scaffold and the leaving group. |

| Nucleophile | (E)-2-(3-bromo-4-methoxyphenyl)vinylboronic acid | Provides the styryl moiety for C-C bond formation. |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). organic-chemistry.orglibretexts.org |

| Base | Carbonates (e.g., K₂CO₃, Na₂CO₃), Phosphates (e.g., K₃PO₄) | Activates the organoboron species for transmetalation. yonedalabs.com |

| Solvent | Dioxane, Toluene, DMF, often with water | Solubilizes reactants and facilitates the reaction. yonedalabs.com |

The Suzuki coupling is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids, making it a highly efficient and versatile strategy for synthesizing complex caffeine derivatives. youtube.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,6-Diamino-1,3-dimethyluracil |

| 3-Bromo-4-methoxycinnamic Acid |

| Theophylline |

| Caffeine |

| 8-Bromocaffeine |

| (E)-2-(3-bromo-4-methoxyphenyl)vinylboronic acid |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) |

Coupling of 1,3-Dimethyl-5,6-diaminouracil with Carboxylic Acids or Aldehydes

A primary and versatile method for the synthesis of 8-substituted caffeine derivatives, including styryl analogs, involves the condensation of 1,3-dimethyl-5,6-diaminouracil with either a carboxylic acid or an aldehyde. researchgate.netnih.govnih.govnih.gov This approach builds the imidazole ring onto the existing pyrimidine base.

When using an aldehyde, such as 3-bromo-4-methoxycinnamaldehyde, the synthesis proceeds through a two-step sequence. The initial reaction between 1,3-dimethyl-5,6-diaminouracil and the aldehyde leads to the formation of a Schiff base, specifically a 5-(arylidene-amino)-6-aminouracil intermediate. nih.govnih.gov This condensation is typically carried out in a suitable solvent system, often a mixture of an alcohol like methanol (B129727) and glacial acetic acid, at room temperature. nih.gov The subsequent and crucial step is the oxidative cyclization of this intermediate to form the fused imidazole ring of the xanthine core. nih.govnih.gov Various reagents can be employed for this cyclization, with thionyl chloride being a common choice, often requiring reflux conditions. researchgate.netnih.gov Another method for oxidative cyclization involves the use of diethyl azodicarboxylate (DEAD). nih.gov

Alternatively, 8-substituted xanthines can be prepared by coupling 1,3-dimethyl-5,6-diaminouracil with a carboxylic acid. researchgate.netnih.gov This pathway involves the formation of a 5-carboxamido-6-aminouracil intermediate. nih.govnih.gov The coupling reaction is often facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.netnih.gov The resulting amide then undergoes cyclization to the xanthine, which can be achieved by heating or by treatment with a base like sodium hydroxide. researchgate.netnih.gov This method is advantageous as carboxylic acids are generally more stable and commercially available than the corresponding aldehydes. nih.gov

| Reactant A | Reactant B (Aldehyde) | Key Intermediate | Cyclization Condition | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3-Dimethyl-5,6-diaminouracil | Substituted Aldehydes | Schiff Base (Imine) | Oxidative (e.g., Thionyl Chloride, DEAD) | 8-Substituted Xanthine | researchgate.netnih.gov |

| Reactant A | Reactant B (Carboxylic Acid) | Coupling Agent | Key Intermediate | Cyclization Condition | Product Type | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dimethyl-5,6-diaminouracil | Substituted Carboxylic Acids | EDC | Amide | Base (e.g., NaOH) or Heat | 8-Substituted Xanthine | researchgate.netnih.gov |

Radiosynthesis and Radiolabeling Strategies for Imaging Applications

The development of radiolabeled analogs of this compound is crucial for their use as molecular probes in non-invasive imaging techniques like Positron Emission Tomography (PET). These strategies focus on incorporating a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C), into the molecule.

N-Methylation with [¹¹C]-Methyl Iodide for Positron Emission Tomography (PET) Tracers

A prominent strategy for the radiosynthesis of caffeine-based PET tracers is the N-methylation of a suitable precursor using [¹¹C]-methyl iodide ([¹¹C]CH₃I). Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, which necessitates rapid and efficient radiolabeling procedures.

For a compound like this compound, the radiosynthesis would involve a precursor molecule where one of the methyl groups on the xanthine core is absent. For instance, an (E)-8-(3-bromo-4-methoxystyryl)theophylline (1,3-dimethylxanthine) or theobromine (B1682246) (3,7-dimethylxanthine) analog could serve as the precursor. The reaction involves the methylation of the nitrogen atom at the N-7 or N-1 position, respectively, using [¹¹C]CH₃I in the presence of a base.

Studies on the synthesis of [¹¹C]caffeine have demonstrated the feasibility of this approach. The methylation of theophylline (1,3-dimethylxanthine) with [¹¹C]CH₃I yields [7-¹¹C-methyl]caffeine. This reaction can be performed with high radiochemical yields, reported to be around 40%, and can be completed within a short timeframe, typically under 45 minutes, which is critical given the short half-life of ¹¹C. Similarly, theobromine and paraxanthine (B195701) have been used as precursors to produce other isotopomers of [¹¹C]caffeine. The choice of base and reaction conditions is critical for optimizing the radiochemical yield and purity of the final PET tracer.

| Precursor | Radiolabeling Agent | Product | Radiochemical Yield | Synthesis Time |

|---|---|---|---|---|

| Theophylline | [¹¹C]-Methyl Iodide | [7-¹¹C]Caffeine | 40% | ~44 minutes |

| Norephedrine | [¹¹C]-Methyl Iodide | [¹¹C]Ephedrine | 11% | ~45 minutes |

| Ephedrine | [¹¹C]-Methyl Iodide | [¹¹C]Methylephedrine | 43% | ~36 minutes |

Data for analogous N-methylation reactions to produce PET tracers.

This N-methylation strategy provides a direct and established route for the preparation of a [¹¹C]-(E)-8-(3-Bromo-4-methoxystyryl)caffeine PET tracer, enabling its potential application in neuroimaging and other diagnostic fields where tracking the biodistribution of such compounds is of interest.

Molecular Interactions and Pharmacological Mechanisms of E 8 3 Bromo 4 Methoxystyryl Caffeine Analogs

Adenosine (B11128) Receptor Antagonism

(E)-8-styrylcaffeine derivatives, including (E)-8-(3-Bromo-4-methoxystyryl)caffeine, are recognized for their interaction with adenosine receptors. These G-protein coupled receptors are integral to various physiological processes, and their modulation by xanthine (B1682287) analogs like caffeine (B1668208) and its derivatives has been a significant area of research. researchgate.net The introduction of a styryl group at the C-8 position of the caffeine scaffold has been shown to substantially increase affinity and selectivity for certain adenosine receptor subtypes. nih.gov

Selectivity for Adenosine A2A Receptors over A1, A2B, and A3 Subtypes

Research has consistently demonstrated that 8-styrylcaffeine analogs exhibit a pronounced selectivity for the adenosine A2A receptor subtype. A notable example is (E)-8-(3-chlorostyryl)caffeine (CSC), a closely related analog, which displays significant selectivity for the rat A2A receptor over the A1 receptor, with reported Ki values of 54 nM and 28,200 nM, respectively. rndsystems.com This represents a selectivity ratio of over 500-fold. Similarly, 8-(3-Isothiocyanatostyryl)caffeine (ISC) shows a selectivity of over 100-fold for A2a receptors versus A1-receptors in various species including rat, guinea pig, bovine, and rabbit. nih.govconicet.gov.ar This high selectivity is a key feature of this class of compounds, distinguishing them from non-selective antagonists like caffeine itself. wikipedia.org While specific binding data for the A2B and A3 subtypes for all analogs are not as extensively documented in the available literature, the primary focus has been on the A2A/A1 selectivity due to its therapeutic implications, particularly in neurodegenerative diseases. nih.gov

Comparative Affinity and Potency Studies with Other Adenosine Receptor Ligands

The affinity and potency of (E)-8-styrylcaffeine analogs have been evaluated in comparison to other adenosine receptor ligands. For instance, the in vivo potency of CSC was determined in conscious rats, where it competitively antagonized the hypotensive effect of the A2A agonist CGS 21680C. nih.gov The study established an in vivo EC50,u value of 48 ± 11 nM for CSC, which is in close agreement with its in vitro affinity (Ki) of 54 nM, underscoring its potency as an A2A antagonist. nih.gov

Compared to the parent compound, caffeine, which is a non-selective adenosine receptor antagonist, these 8-styryl derivatives exhibit significantly enhanced affinity for the A2A receptor. wikipedia.orgherbalzym.com The structural modifications at the 8-position of the xanthine core are crucial for this increased affinity. acs.org Another potent A2A antagonist, (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine (KW-6002), is also a member of the (E)-8-styrylxanthinyl series and has been investigated for its neuroprotective properties. nih.govnih.gov

Table 1: Comparative Affinity of (E)-8-Styrylcaffeine Analogs at Adenosine Receptors

| Compound | Receptor Subtype | Ki (nM) | Species |

| (E)-8-(3-chlorostyryl)caffeine (CSC) | Rat A2A | 54 | Rat |

| (E)-8-(3-chlorostyryl)caffeine (CSC) | Rat A1 | 28200 | Rat |

| 8-(3-Isothiocyanatostyryl)caffeine (ISC) | Rat A2a | 110 | Rat |

Data sourced from multiple studies. rndsystems.comnih.gov

Irreversible Inhibition of Adenosine Receptors by Related Isothiocyanate Derivatives

A specific analog, 8-(3-Isothiocyanatostyryl)caffeine (ISC), has been identified as a selective and irreversible inhibitor of A2a-adenosine receptors. nih.govconicet.gov.ar The irreversible nature of its binding is attributed to the chemically reactive isothiocyanate group. nih.gov Preincubation of striatal membranes with ISC resulted in a dose-dependent and irreversible blockade of A2a-selective agonist binding, with an IC50 value of 3 µM. nih.govconicet.gov.ar In contrast, an analog where the isothiocyanate group was replaced by a chloro group exhibited completely reversible binding. nih.gov The kinetics of this irreversible inhibition of rat A2a receptors by 2 µM ISC showed a half-life (t1/2) of approximately 3 minutes. nih.govconicet.gov.ar This irreversible binding makes ISC a valuable tool for studying the structure and function of the A2A receptor.

Monoamine Oxidase B (MAO-B) Inhibition

A significant pharmacological characteristic of (E)-8-styrylcaffeine analogs is their ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576) in the brain. nih.gov This dual activity, targeting both adenosine A2A receptors and MAO-B, has generated considerable interest for its potential therapeutic applications. nih.gov

Inhibition Kinetics and Selectivity for MAO-B over MAO-A

Analogs of (E)-8-styrylcaffeine have demonstrated potent and selective inhibition of MAO-B. For example, (E)-8-(3-chlorostyryl)caffeine (CSC) is a specific, reversible inhibitor of human MAO-B and does not bind to MAO-A. nih.govnih.gov The inhibition potency of caffeine is dramatically increased by the addition of a styryl side-chain at the C-8 position; CSC is approximately 45,000 times more potent as a baboon liver MAO-B inhibitor than caffeine. nih.gov The Ki value for CSC at MAO-B is approximately 100 nM. rndsystems.com This selectivity for MAO-B over MAO-A is attributed to the ability of (E)-styrylcaffeines to span both the substrate and entrance cavities of the MAO-B enzyme, a feature not possible with the geometry of the MAO-A active site. nih.gov Structure-activity relationship (SAR) studies have shown that the potency of MAO-B inhibition by these analogs is influenced by the properties of the substituents on the phenyl ring of the styryl moiety. nih.gov

Table 2: MAO-B Inhibition Data for (E)-8-Styrylcaffeine Analogs

| Compound | Enzyme | Ki (nM) | Inhibition Type | Selectivity |

| (E)-8-(3-chlorostyryl)caffeine (CSC) | MAO-B | ~100 | Reversible | Selective for MAO-B over MAO-A |

Data sourced from multiple studies. nih.govrndsystems.comnih.gov

Modulation of Downstream Signaling Pathways

The pharmacological effects of xanthine derivatives, including this compound and its analogs, are intricately linked to their ability to modulate key intracellular signaling cascades. These pathways are crucial in mediating neuronal function and are implicated in various neurological conditions.

Effects on Dopamine- and cAMP-Regulated Phosphoprotein (DARPP-32) and Extracellular Signal-Regulated Kinases (ERK1/2)

Research into the mechanisms of 8-styrylxanthine analogs has highlighted their significant impact on the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32) and the Extracellular Signal-Regulated Kinases (ERK1/2) signaling pathways. These pathways are pivotal in mediating the effects of dopamine.

(E)-8-(3-chlorostyryl)caffeine (CSC), a close analog of the bromo-derivative, has been shown to influence these pathways in the context of levodopa-induced motor fluctuations in animal models of Parkinson's disease. nih.gov Chronic treatment with levodopa (B1675098) can lead to abnormal increases in the phosphorylation of both DARPP-32 and ERK1/2. The administration of CSC was found to reverse the shortened motor response duration induced by levodopa. nih.gov This behavioral effect was associated with the inhibition of the adenosine A2A receptor and the subsequent normalization of the downstream DARPP-32 and ERK1/2 signaling pathways. nih.gov

Caffeine itself, the parent compound of this class of derivatives, is known to exert its psychostimulant effects through the blockade of adenosine A2A receptors, a mechanism that is critically dependent on the presence of DARPP-32. nih.gov Studies have shown that the motor-activating effects of caffeine are significantly diminished in mice lacking DARPP-32. nih.gov Furthermore, caffeine administration has been found to increase the phosphorylation of DARPP-32 at the threonine 75 residue in the striatum. nih.gov This modulation of DARPP-32 phosphorylation is a key event in the intracellular signaling cascade initiated by caffeine. nih.govnih.gov

The phosphorylation state of DARPP-32 is a critical determinant of its function as an inhibitor of protein phosphatase-1 (PP1), thereby regulating the activity of numerous downstream proteins, including those involved in synaptic plasticity and gene expression. The ERK signaling cascade is another important pathway that is modulated by these compounds and is involved in long-term synaptic plasticity.

Influence on Dopaminergic Activity and Neurotransmitter Release

The modulation of dopaminergic activity is a hallmark of many xanthine derivatives. (E)-8-(3-chlorostyryl)caffeine (CSC) has been demonstrated to significantly impact dopamine (DA) neurotransmission. In animal studies, CSC was shown to increase the release of striatal DA following the administration of L-DOPA. nih.gov This effect is believed to be mediated by the antagonism of striatal adenosine A2A receptors, which in turn influences DA metabolism and the transport of L-DOPA into the brain. nih.gov

Furthermore, CSC has been investigated for its potential neuroprotective effects, which are linked to its dual action as an adenosine A2A receptor antagonist and a monoamine oxidase B (MAO-B) inhibitor. nih.gov By inhibiting MAO-B, CSC can reduce the metabolic breakdown of dopamine, thereby increasing its availability in the synapse. This dual mechanism suggests that compounds like this compound could have enhanced therapeutic potential in conditions characterized by dopaminergic dysfunction. nih.govnih.gov

The interplay between adenosine and dopamine receptors is a critical aspect of the pharmacological profile of these compounds. The antagonism of A2A receptors by these xanthine derivatives can potentiate the effects of dopamine, contributing to their observed effects on motor activity and neurotransmitter release.

Other Potential Molecular Targets Identified in Related Xanthine Derivatives

Beyond the well-established antagonism of adenosine receptors and modulation of dopaminergic signaling, research on related xanthine derivatives has unveiled other potential molecular targets that could contribute to their pharmacological profiles.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives, as a class, are known to be inhibitors of phosphodiesterases (PDEs), enzymes that are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDEs, these compounds can increase the intracellular levels of these second messengers, leading to a variety of cellular responses, including smooth muscle relaxation and vasodilation. nih.gov

Topoisomerase II Inhibition

Some xanthine derivatives have been found to interact with topoisomerase II, an essential enzyme involved in DNA replication and chromosome organization. nih.gov For example, 8-methoxycaffeine (B1198898) has been shown to inhibit the activity of Drosophila DNA topoisomerase II. nih.gov It achieves this by affecting the enzyme's strand-passing activity and by stabilizing the cleavable complex, which leads to DNA breaks. nih.gov

In the broader context of drug discovery, topoisomerase II is a validated target for anticancer agents. nih.gov While the primary focus of research on this compound analogs has been on their neurological effects, the potential for these compounds to inhibit topoisomerase II suggests a possible avenue for exploring their antiproliferative properties. Further studies are needed to determine if this compound or its close analogs possess significant topoisomerase II inhibitory activity.

Preclinical Biological Activities and Therapeutic Potential in in Vitro and Animal Models

Neuropharmacological Activities in Animal Models

While direct studies on (E)-8-(3-Bromo-4-methoxystyryl)caffeine are not available, research on other caffeine (B1668208) derivatives suggests a potential for neuroprotective effects. For instance, a series of caffeine-8-thioglycolic acid amides have been investigated for their neuroprotective and monoamine oxidase B (MAO-B) inhibitory effects. scielo.br In a 6-hydroxydopamine (6-OHDA)-induced model of oxidative stress in human neuroblastoma SH-SY5Y cells, two of these derivatives, JTA-1 and JTA-2, demonstrated significant neuroprotective effects, preserving cell viability more effectively than caffeine or the parent caffeine-8-thioglycolic acid. scielo.br This suggests that modifications at the 8-position of the caffeine scaffold can yield compounds with promising neuroprotective properties.

The neuroprotective effects of caffeine itself are well-documented, particularly in models of Parkinson's disease. mdpi.com Caffeine has been shown to protect against the depletion of dopamine (B1211576) in the striatum of mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that mimics the pathology of Parkinson's disease. mdpi.com This protection is largely attributed to the antagonism of adenosine (B11128) A2A receptors. mdpi.com Given that this compound is a xanthine (B1682287) derivative, it is plausible that it may share this adenosine receptor-mediated neuroprotective mechanism.

Table 1: Potential Neuroprotective Effects of this compound Based on Related Compounds

| Activity | Model | Observed Effect in Related Compounds | Potential Mechanism |

| Neuroprotection | 6-OHDA-induced oxidative stress in SH-SY5Y cells | Increased cell viability (caffeine-8-thioglycolic acid amides) scielo.br | Inhibition of oxidative stress-induced cell death |

| Neuroprotection | MPTP mouse model of Parkinson's disease | Attenuation of striatal dopamine depletion (caffeine) mdpi.com | Antagonism of adenosine A2A receptors |

The stimulant properties of xanthine derivatives like caffeine are known to influence locomotor activity. mdpi.com While specific data on this compound is absent, studies on other novel psychoactive substances have shown that they can produce an inverted-U dose-effect on locomotor activity in animal models. nih.gov This suggests that at certain doses, these compounds can increase movement, but higher doses may not lead to further increases and could potentially have other effects. The ability of caffeine to stimulate locomotor activity is also well-established. mdpi.com Therefore, it is conceivable that this compound could modulate locomotor behavior, a key consideration in the context of motor dysfunctions associated with neurodegenerative diseases like Parkinson's disease.

By analogy to its parent compound, caffeine, this compound may possess cognitive-enhancing properties. Caffeine is a widely consumed central nervous system stimulant known to improve alertness, attention, and certain aspects of cognitive performance. nih.gov In animal models, caffeine has been shown to enhance memory, particularly in situations of cognitive decline associated with aging or neurodegenerative conditions like Alzheimer's disease. conductscience.comresearchgate.net For instance, chronic caffeine consumption has been observed to improve working memory in aged mice with cognitive impairments. conductscience.com These effects are believed to be mediated through the antagonism of adenosine receptors in the brain. nih.gov A study on rats demonstrated that caffeine can counteract age-related cognitive deficits, and this effect was linked to the normalization of stress-related deficits through the blockade of adenosine A2A receptors. neurosciencenews.com

Table 2: Potential Cognitive Effects of this compound Based on Analogy to Caffeine

| Cognitive Domain | Observed Effect of Caffeine in Animal Models | Potential Mechanism |

| Memory | Improved working memory in aged and cognitively impaired mice conductscience.com | Adenosine receptor antagonism |

| Cognitive Decline | Counteraction of age-related cognitive deficits neurosciencenews.com | Blockade of adenosine A2A receptors |

| Learning and Memory | Enhanced memory retention nih.gov | Modulation of neurotransmitter release |

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. nih.govnih.govmdpi.com Xanthine derivatives, as a class, have demonstrated the potential to modulate these processes. nih.gov While specific studies on this compound are lacking, the general anti-inflammatory properties of xanthines suggest a possible role in mitigating neuroinflammation. Caffeine has been shown to regulate neuroinflammation generated by astroglia in the vicinity of dopaminergic neurons, an effect mediated by its action on adenosine A2A receptors. mdpi.com The structure of this compound, with its styryl moiety, is a feature seen in other compounds with antioxidant and anti-inflammatory properties, although direct evidence is needed to confirm this for the specific compound .

Broader Biological Activities Investigated in Related Derivatives

The anti-inflammatory potential of xanthine derivatives extends beyond the central nervous system. nih.govnih.govwordpress.com Theophylline (B1681296), a well-known xanthine derivative, has been shown to possess immunomodulatory actions, including the inhibition of cytokine synthesis and release. researchgate.net Studies on newly synthesized xanthine compounds have demonstrated their ability to reduce inflammatory edema, with some derivatives showing effects comparable to or greater than theophylline. nih.gov Furthermore, the introduction of different substituents at the 8-position of the xanthine structure has been shown to influence their anti-inflammatory activity. nih.gov Although not directly studied, these findings suggest that this compound, by virtue of its xanthine core, may exhibit anti-inflammatory properties.

In Vitro Anticancer Activity in Cell Lines

The investigation into the anticancer properties of xanthine derivatives has identified the C8 position as a critical site for chemical modification to enhance pharmacological activity. While direct studies on the in vitro anticancer effects of this compound are not extensively detailed in available literature, research on structurally related compounds provides insights into its potential.

Derivatives of caffeine are recognized for a range of clinical activities, including anticancer potential. The modification at the C8 position of the caffeine scaffold is a common strategy for developing novel therapeutic agents. For instance, studies on other C8-substituted caffeine analogues, such as 8-caffeinyl-triazolylmethoxy hybrid conjugates, have demonstrated notable activity against human melanoma (A-375) and breast cancer (MCF-7, MDA-MB-468) cell lines.

Furthermore, compounds featuring a styryl moiety, similar to the one present in this compound, have shown significant antiproliferative effects. Research on a series of 2-styrylquinoline (B1231325) derivatives revealed that the presence of electron-withdrawing substituents on the styryl group was important for anticancer activity against colon cancer cells (HCT 116). nih.gov These related compounds were found to induce cell cycle arrest and apoptosis through a p53-independent mechanism, suggesting a potential mode of action for styryl-containing molecules. nih.gov Similarly, certain (Z)-styrylbenzene derivatives have exhibited potent and selective anticancer activity against various cell lines, including MGC-803 (gastric), A549 (lung), and BEL-7402 (liver) cancer cells, with some analogues showing greater potency than the standard chemotherapeutic agent, taxol. nih.gov

The table below summarizes the in vitro anticancer activity of selected styryl derivatives, illustrating the potential of this chemical class.

Table 1: In Vitro Anticancer Activity of Representative Styryl Compounds

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| (Z)-Styrylbenzene Derivative (6h) | MGC-803 | < 0.01 µM | nih.gov |

| (Z)-Styrylbenzene Derivative (6h) | A549 | Similar to taxol | nih.gov |

| (Z)-Styrylbenzene Derivative (6h) | BEL-7402 | 0.15 µM | nih.gov |

This table presents data for structurally related compounds to indicate the potential of the styryl moiety, not for this compound itself.

Antimicrobial and Antitrypanosomal Activities

The potential of this compound as an antimicrobial or antitrypanosomal agent is primarily inferred from studies on broader classes of related compounds. Human African Trypanosomiasis, caused by Trypanosoma brucei, remains a significant health concern, driving research for new therapeutic agents. nih.gov

Flavonoids and their analogues, which share phenolic structural elements with the styryl portion of the target molecule, have been extensively studied for their activity against various protozoa. nih.govresearchgate.net In comprehensive screenings, compounds with hydroxyl and methoxy (B1213986) substitutions on a phenyl ring demonstrated significant trypanocidal activity against Trypanosoma brucei rhodesiense. nih.gov For example, 7,8-dihydroxyflavone (B1666355) was identified as having potent activity, with a 50% inhibitory concentration (IC₅₀) of 68 ng/ml. nih.govresearchgate.net The presence of a catechol function (two adjacent hydroxyl groups) on the phenyl ring was generally associated with higher trypanocidal activity. nih.gov While this compound does not possess a catechol group, the 4-methoxy substitution is a common feature in many bioactive flavonoids.

Although specific data on the antitrypanosomal activity of 8-styrylcaffeine derivatives is limited, the general findings for other phenolic and heterocyclic compounds suggest this is a potential area for investigation. nih.gov

Analgesic Effects

Caffeine itself is well-established as an analgesic adjuvant, enhancing the efficacy of common pain relievers like paracetamol and ibuprofen. Its mechanism involves the blockade of adenosine receptors, which play a role in pain signaling. The development of caffeine derivatives aims to harness and potentially improve upon these properties.

While direct in vivo studies on the analgesic effects of this compound are not prominent in the literature, research on other novel derivatives of bioactive molecules indicates that such chemical modifications can lead to promising analgesic candidates. For example, derivatives of kyotorphin, an endogenous analgesic peptide, have been developed that show high efficacy in various pain models with a potentially better side-effect profile than traditional opioids. nih.gov Similarly, new derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their anti-nociceptive activity, showing potential as novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These studies underscore the strategy of modifying known active compounds to create new chemical entities with improved analgesic properties. Given that this compound is a potent adenosine receptor antagonist, a key mechanism in caffeine's analgesic adjuvant effect, it is plausible that it could exhibit analgesic properties.

Structure-Activity Relationships (SAR) of 8-Styrylcaffeine Derivatives

Impact of Substituents on Adenosine Receptor Affinity and Selectivity

The affinity and selectivity of 8-styrylcaffeine derivatives for adenosine receptors are profoundly influenced by the nature and position of substituents on both the xanthine core and the styryl phenyl ring. These compounds have been primarily developed as antagonists for the A₂A adenosine receptor. nih.govsigmaaldrich.com

Substituents on the Xanthine Core:

1 and 3-Positions: Small alkyl groups, such as methyl, are preferred. 1,3-Dimethylxanthine (theophylline) derivatives tend to be more selective for A₂A receptors compared to those with larger alkyl groups like diethyl or dipropyl. nih.gov

7-Position: The substituent at this position is critical. Caffeine (1,3,7-trimethylxanthine) derivatives are a key focus. Small hydrophobic groups are tolerated, and 7-methyl analogues have been found to be approximately one order of magnitude more selective for A₂A versus A₁ receptors than the corresponding 7-H analogues. nih.gov

Substituents on the Styryl Phenyl Ring: The pattern of substitution on the phenyl ring of the styryl moiety is a key determinant of receptor affinity and selectivity.

Position: Substitutions at the 3- and 4-positions are common. Studies have shown that substitutions at the 3-position (monosubstituted) and 3,5-positions (disubstituted) are often favored for A₂A selectivity. scilit.com

Nature of Substituent: Methoxy groups have been a particular focus of study. For example, (E)-1,3-dialkyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthines were found to be potent and selective A₂A antagonists. scilit.com The presence of a halogen, such as the bromo group in this compound, combined with a methoxy group, represents a specific combination aimed at optimizing receptor interaction. The electron-withdrawing nature of the bromine atom and the electron-donating, space-occupying nature of the methoxy group create a unique electronic and steric profile that modulates binding to the receptor pocket.

The table below shows the adenosine receptor binding affinities for selected 8-styrylxanthine derivatives, demonstrating the impact of different substitution patterns.

Table 2: Adenosine Receptor Affinities (Ki, nM) of Representative 8-Styrylxanthine Derivatives

| Compound | Phenyl Ring Substitution | A₁ Receptor Ki (nM) | A₂ Receptor Ki (nM) | A₂/A₁ Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| KF17837 | 3,4,5-Trimethoxy | 1400 | 7.7 | 182 | scilit.com |

| Analogue | 3-Chloro | 28000 | 54 | 520 | nih.gov |

| Analogue | 4-Methoxy | 1100 | 50 | 22 | nih.gov |

Data is for representative compounds to illustrate SAR principles.

Influence of Substituents on MAO-B Inhibitory Potency

Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of dopamine and a target for drugs used in the treatment of Parkinson's disease. nih.gov While the primary target of 8-styrylcaffeines is the adenosine receptor, the potential for xanthine derivatives to inhibit MAO-B has been explored.

Specific studies on the MAO-B inhibitory potency of styryl derivatives of caffeine are not widely available. However, research into other 8-substituted xanthine analogues provides valuable SAR insights. A study on 8-substituted benzamido-phenylxanthine derivatives revealed that these compounds can act as MAO-B inhibitors. nih.gov The inhibitory activity was dependent on the specific substitutions on the phenyl ring attached via an amide linker at the C8 position. nih.gov This suggests that the C8 position of the xanthine scaffold is a viable anchor point for moieties that can interact with the active site of MAO-B.

Furthermore, studies on other classes of molecules, such as flavonoids, have shown that substitutions with hydroxyl and methoxy groups can confer MAO inhibitory activity. nih.gov For example, the flavonoid genistein (B1671435) was found to be an efficient inhibitor of MAO-B with an IC₅₀ value of 0.65 µM. nih.gov The 3-bromo-4-methoxy substitution pattern on the styryl ring of this compound could potentially interact with the MAO-B active site, but this remains a hypothetical activity in the absence of direct experimental data.

Stereochemical Considerations for the (E)-Configuration

The geometry of the double bond in the styryl linker of 8-styrylcaffeine derivatives is critical for biological activity. These compounds are synthesized and studied almost exclusively as the (E)-isomer (trans-configuration). nih.govuni.lu This stereochemical preference is significant for several reasons.

The (E)-configuration results in a more linear and extended molecular shape compared to the kinked structure of the (Z)-isomer (cis-configuration). This specific geometry is believed to be essential for fitting correctly into the binding pocket of the target receptor, such as the A₂A adenosine receptor. The binding site of the receptor is a well-defined three-dimensional space, and the rigid, planar structure of the (E)-styryl group allows the phenyl ring to orient itself in a hydrophobic subpocket, maximizing favorable interactions and leading to high-affinity binding.

The importance of stereochemistry in ligand-receptor interactions is a fundamental principle in medicinal chemistry. In other classes of bioactive compounds, such as the natural product acivicin (B1666538) and its derivatives, the specific stereoisomer determines the potency of the biological effect, often due to selective recognition by membrane transporters or target enzymes. nih.gov While direct comparative studies of the (E) and (Z) isomers of this compound are not reported, the consistent synthesis of the (E)-isomer in studies of potent adenosine receptor antagonists strongly implies that this configuration is required for optimal biological activity.

Advanced Research Methodologies and Analytical Approaches

In Vitro Binding Assays and Receptor Characterization

In vitro assays are fundamental in the initial stages of drug discovery to determine the binding affinity and functional activity of a compound at its putative molecular targets. For (E)-8-(3-Bromo-4-methoxystyryl)caffeine, these assays would primarily focus on its interaction with adenosine (B11128) receptors and monoamine oxidase enzymes, given the known activity of structurally related (E)-8-styrylcaffeine derivatives. nih.govebi.ac.uknih.gov

Radioligand Binding Assays for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for specific receptor subtypes. These assays measure the displacement of a radiolabeled ligand with high affinity and selectivity for a particular receptor by the test compound. The data from these experiments are used to calculate the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors.

Illustrative Data for a Structurally Related Analog, (E)-8-(3-chlorostyryl)caffeine (CSC)

This table presents data for the analogous compound CSC to illustrate the type of information generated from these assays and is not data for this compound.

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) for CSC | Reference |

| Adenosine A₁ | [³H]CHA | Rat Cortical Membranes | 28200 | rndsystems.com |

| Adenosine A₂ₐ | [³H]CGS 21680 | Rat Striatal Membranes | 54 | rndsystems.com |

Table 1: Adenosine Receptor Binding Affinities for (E)-8-(3-chlorostyryl)caffeine (CSC)

The general procedure involves the synthesis of various 8-styrylxanthines and subsequent evaluation of their potencies at rat brain A₁ and A₂ₐ receptors through radioligand binding experiments. nih.gov The selectivity of the compound is then determined by comparing its affinity across the different receptor subtypes. For A₂B and A₃ receptors, similar assays would be conducted using cell lines engineered to express these specific human receptor subtypes, due to their lower density in native tissues. nih.govnih.gov

Enzymatic Assays for Monoamine Oxidase (MAO) Activity

Given that many (E)-8-styrylcaffeine derivatives exhibit inhibitory activity against monoamine oxidase B (MAO-B), enzymatic assays are critical to quantify this effect. nih.govebi.ac.uknih.gov These assays typically measure the rate of conversion of a substrate by the MAO enzyme in the presence and absence of the inhibitor. The data are used to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Kᵢ).

For example, the MAO-B inhibitory potential of CSC was evaluated using mouse brain mitochondrial MAO-B activity in vitro. nih.govnih.gov Such studies have demonstrated that CSC is a potent and specific inhibitor of MAO-B. nih.govnih.gov The experimental protocol would involve incubating purified human or rodent MAO-A and MAO-B with a suitable substrate (e.g., kynuramine) and a fluorescent probe that detects the product of the enzymatic reaction. The inhibitory activity of this compound would be determined by its ability to reduce the rate of product formation.

Illustrative Data for a Structurally Related Analog, (E)-8-(3-chlorostyryl)caffeine (CSC)

This table presents data for the analogous compound CSC to illustrate the type of information generated from these assays and is not data for this compound.

| Enzyme | Source | Substrate | IC₅₀/Kᵢ (nM) for CSC | Reference |

| MAO-B | Mouse Brain Mitochondria | ~100 (Kᵢ) | rndsystems.comnih.govnih.gov | |

| MAO-B | Human Recombinant | 70 (Kᵢ) | medchemexpress.commedchemexpress.com | |

| MAO-A | Human Recombinant | >10,000 | ebi.ac.uk |

Table 2: MAO-B Inhibitory Activity of (E)-8-(3-chlorostyryl)caffeine (CSC)

Cell-Based Assays for Functional Activity and Downstream Signaling

To understand whether a compound acts as an agonist or an antagonist at a receptor, cell-based functional assays are employed. For adenosine receptors, which are G-protein coupled receptors (GPCRs), these assays often measure changes in the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP). nih.govnih.gov

Activation of A₂ₐ and A₂B receptors typically leads to an increase in cAMP levels, while activation of A₁ and A₃ receptors results in a decrease. nih.gov To assess the functional activity of this compound, a cell line expressing the human adenosine receptor subtype of interest would be stimulated with an adenosine agonist in the presence of varying concentrations of the test compound. An antagonist would block the agonist-induced change in cAMP levels. The potency of the antagonist is typically expressed as its Kₑ value, which can be determined using methods like the Schild analysis.

In Vivo Preclinical Models for Efficacy Evaluation

Following promising in vitro results, the efficacy of a compound is evaluated in preclinical animal models of human diseases. For a compound like this compound, with potential activity at adenosine A₂ₐ receptors and MAO-B, models of neurodegenerative diseases and inflammation would be particularly relevant.

Animal Models for Neurodegenerative Diseases

The neuroprotective potential of A₂ₐ receptor antagonists and MAO-B inhibitors has been extensively studied in animal models of Parkinson's disease. nih.govnih.govnih.govnih.gov One of the most common models involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice. nih.govnih.gov MPTP is metabolized to the toxic metabolite MPP⁺, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease. The efficacy of a neuroprotective agent is assessed by its ability to prevent this neuronal loss and the associated motor deficits.

Another widely used model is the 6-hydroxydopamine (6-OHDA)-lesioned rat model. nih.gov Unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum leads to a progressive loss of dopaminergic neurons on one side of the brain. This results in characteristic rotational behavior when the animals are challenged with a dopamine (B1211576) agonist. A potential therapeutic agent would be evaluated for its ability to reduce this rotational asymmetry.

Studies with CSC have shown that it can attenuate MPTP-induced neurotoxicity, suggesting a neuroprotective effect. nih.govnih.gov The evaluation of this compound in these models would provide crucial information about its potential efficacy in neurodegenerative disorders.

Models for Inflammation and Pain

Adenosine A₂ₐ receptors are also implicated in inflammatory processes. To evaluate the anti-inflammatory potential of this compound, standard models of acute inflammation are utilized. A common model is the carrageenan-induced paw edema model in rats. nih.gov In this model, injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The anti-inflammatory effect of a compound is quantified by its ability to reduce the volume of the paw edema compared to a control group.

The analgesic (pain-relieving) properties can be assessed using models such as the hot plate test or the formalin test in rodents. The hot plate test measures the latency of the animal to react to a thermal stimulus, with an increase in latency indicating an analgesic effect. The formalin test involves injecting a dilute solution of formalin into the paw, which induces a biphasic pain response. The efficacy of an analgesic is determined by its ability to reduce the duration of pain-related behaviors. While specific data for this compound in these models is not available, these are the standard preclinical assays that would be employed to assess its anti-inflammatory and analgesic potential.

Models for Antimicrobial and Antitrypanosomal Activity

The evaluation of the antimicrobial and antitrypanosomal potential of compounds like this compound relies on established in vitro and in vivo models. While direct studies on this specific molecule are not extensively published, research on analogous 8-substituted caffeine (B1668208) derivatives provides a clear framework for its assessment.

Antimicrobial Activity Models: Standard protocols are used to screen for antimicrobial efficacy. This typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. For instance, studies on 8-(hetero)aryl caffeine derivatives have assessed their activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov The activity against fungal strains, such as Alternaria solani, is also evaluated. nih.gov These assays involve broth or agar (B569324) dilution methods to find the lowest concentration of the compound that visibly inhibits microbial growth.

Antitrypanosomal Activity Models: Given that some caffeine derivatives have shown activity against Leishmania, a related protozoan, assessing activity against trypanosomes is a logical step. nih.gov In vitro models for antitrypanosomal activity utilize cultured forms of the parasite, such as Trypanosoma cruzi (the causative agent of Chagas disease) or Trypanosoma brucei (causing African trypanosomiasis). nih.govnih.gov The effectiveness of the compound is measured by its ability to reduce parasite viability, often quantified by determining the half-maximal effective concentration (EC₅₀). nih.gov For example, studies on 2-styrylquinolines, which share the styryl moiety, have used T. cruzi Talahuen strain-infected cells and measured inhibition via a β-galactosidase enzymatic method. nih.gov Promising compounds from in vitro screens may then be advanced to in vivo models, typically using infected BALB/c mice, to evaluate the compound's ability to reduce parasitemia in a living organism. nih.gov

Below is an example of how data from antimicrobial screening of related caffeine derivatives is typically presented. nih.gov

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

| Staphylococcus aureus | 6.25 - 25 |

| Escherichia coli | > 50 |

| Bacillus subtilis | > 50 |

| Klebsiella pneumoniae | > 50 |

| Pseudomonas aeruginosa | > 50 |

This table represents typical MIC values for a range of 8-(hetero)aryl caffeine derivatives against various bacteria and is for illustrative purposes.

Computational and In Silico Approaches

Computational methods are integral to modern drug discovery, allowing for the prediction of molecular interactions and biological activities, thereby guiding synthesis and experimental testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are primarily focused on its likely biological targets, the adenosine receptors (ARs), particularly the A₂A subtype, and other enzymes like Monoamine Oxidase B (MAO-B). unipi.it

Research on the closely related analog, (E)-8-(3-chlorostyryl)caffeine (CSC), has utilized molecular docking to elucidate its binding mode within the active sites of the A₂A adenosine receptor and MAO-B. unipi.it These studies use the crystal structures of the target proteins, such as the human A₂AAR (e.g., PDB ID: 3EML), to simulate the interactions. semanticscholar.org The docking analysis reveals key interactions, such as hydrogen bonds and hydrophobic or π-π stacking interactions between the ligand and specific amino acid residues (e.g., PHE168, SER277, HIS278 in A₂AAR) in the receptor's binding pocket. nih.govnih.gov This information is crucial for understanding the structural basis of the compound's affinity and selectivity and for designing new analogs with improved potency. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. semanticscholar.org These models are used to predict the activity of new, unsynthesized compounds and to understand which structural or physicochemical properties are crucial for their effects.

For a class of compounds like 8-styrylcaffeines, a QSAR study would involve several steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC₅₀ or Kᵢ values for receptor binding) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electrostatic fields from Comparative Molecular Field Analysis, CoMFA). nih.govuni.lu

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets. nih.govuni.lu

While a specific QSAR model for this compound has not been published, QSAR studies on other xanthine (B1682287) derivatives and B-RAF inhibitors have successfully identified key properties like size, branching, aromaticity, and polarizability as being critical for their biological activity. nih.gov Such an approach could be applied to optimize the styryl substituent and the caffeine core for enhanced potency and selectivity.

In silico assessment encompasses a broad range of computational methods beyond docking and QSAR to predict a compound's biological profile. This includes pharmacophore modeling and molecular dynamics (MD) simulations.

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. nih.gov For A₂A receptor antagonists, this helps in screening large virtual libraries for new chemical scaffolds that match the pharmacophore model. semanticscholar.orgnih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov An MD simulation can assess the stability of the binding pose predicted by docking and reveal conformational changes in the protein upon ligand binding. nih.gov These simulations are computationally intensive but offer a more realistic view of the molecular interactions in a simulated physiological environment. These techniques are used to evaluate potential anticancer, anti-inflammatory, and antimicrobial activities of novel chemical series before their synthesis. nih.gov

Advanced Imaging Techniques

Positron Emission Tomography (PET) is a powerful, non-invasive nuclear imaging technique that allows for the visualization and quantification of molecular targets in the living brain. nih.gov Given that this compound is a potent adenosine receptor ligand, PET is a highly relevant technology for studying its potential interactions in vivo.

The methodology involves labeling a specific ligand with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). While the subject compound itself has not been radiolabeled, several other caffeine analogs and selective ligands have been developed as PET radiotracers to map adenosine receptors. nih.gov

Key PET Radiotracers for Adenosine Receptors:

| Radiotracer | Target Receptor | Application |

|---|---|---|

| [¹⁸F]CPFPX | A₁ | Quantify receptor occupancy by caffeine in the human brain. nih.gov |

| [¹¹C]TMSX | A₂A | Visualize A₂A receptors in the human brain, particularly in the striatum. nih.gov |

| [¹¹C]preladenant | A₂A | Calculate A₂A receptor occupancy by caffeine in patients with Parkinson's disease. nih.gov |

These studies demonstrate that PET can be used to determine the extent to which a compound like caffeine occupies A₁ and A₂A receptors in the brain after administration. nih.govnih.gov For example, research has shown that typical daily caffeine consumption can lead to up to 50% occupancy of the brain's A₁ adenosine receptors. nih.gov Similarly, studies in Parkinson's disease patients have quantified the occupancy of A₂A receptors after drinking coffee. nih.gov This technology could potentially be used to develop a radiolabeled version of this compound or a similar analog to study its specific binding to adenosine receptors in the brain, providing crucial information about its pharmacodynamics.

Future Research Trajectories for E 8 3 Bromo 4 Methoxystyryl Caffeine

Exploration of Novel and Convergent Synthetic Methodologies

The advancement of (E)-8-(3-bromo-4-methoxystyryl)caffeine and its derivatives from laboratory curiosities to potential therapeutic agents hinges on the development of robust and efficient synthetic strategies. Current synthetic routes to similar 8-styrylxanthines often rely on the condensation of 8-bromocaffeine with an appropriate styrene (B11656) derivative. wikipedia.org The 8-bromocaffeine intermediate is typically prepared via electrophilic bromination of caffeine (B1668208). wikipedia.orgredalyc.org Future research should prioritize the optimization of these existing methods, focusing on improving yields, reducing reaction times, and employing greener reaction conditions.

Furthermore, exploration into novel synthetic pathways is a critical future direction. Methodologies such as palladium-catalyzed cross-coupling reactions, like the Heck or Suzuki reactions, could offer more versatile and efficient routes to the styryl-caffeine scaffold. The development of convergent synthetic strategies will be particularly valuable. These approaches, where large fragments of the molecule are synthesized separately and then joined in the final steps, would facilitate the rapid generation of a diverse library of analogs. This is essential for comprehensive structure-activity relationship (SAR) studies. Additionally, the application of techniques like click chemistry, which has been used to create hybrid caffeine derivatives, could open new avenues for conjugating the core molecule with other pharmacophores to create novel chemical entities with unique pharmacological profiles. researchgate.net

Detailed Elucidation of Molecular Interactions and Off-Target Effects

While this compound holds promise, a comprehensive understanding of its molecular interactions is paramount for its development as a therapeutic agent. Based on studies of its close analog, (E)-8-(3-chlorostyryl)caffeine (CSC), it is hypothesized that the primary targets are the adenosine (B11128) A2A receptor and the enzyme monoamine oxidase B (MAO-B). nih.govnih.gov A crucial avenue for future research is to perform detailed in vitro binding and enzyme inhibition assays to precisely quantify the affinity (Ki) and potency (IC50) of this compound for these targets. Such studies should confirm whether it acts as a dual A2A antagonist and MAO-B inhibitor, a profile considered beneficial for conditions like Parkinson's disease. nih.gov

Beyond the primary targets, a thorough investigation of off-target effects is necessary. Research on other 8-substituted caffeine derivatives, such as 8-methoxycaffeine (B1198898) and 8-chlorocaffeine, has indicated interactions with DNA topoisomerase II, leading to DNA strand breaks. nih.gov It is therefore essential to screen this compound against a panel of receptors, enzymes, and ion channels, including topoisomerases, to identify any potential secondary pharmacology. Understanding these off-target interactions is critical for predicting potential side effects and for refining the molecule's structure to enhance selectivity. Molecular docking and simulation studies could further illuminate the specific binding modes at both primary and off-targets, guiding future analog design.

Development of Highly Selective and Potent Analogs with Improved Pharmacological Profiles

A significant trajectory for future research lies in the rational design and synthesis of analogs of this compound to optimize its pharmacological properties. The goal is to develop compounds with enhanced potency, greater selectivity for desired targets, and improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). Structure-activity relationship (SAR) studies on related (E)-8-styrylcaffeinyl analogs have shown that the nature and position of substituents on the styryl ring significantly influence biological activity. nih.gov

For instance, research on CSC analogs established that the potency of MAO-B inhibition is dependent on factors like the van der Waals volume, lipophilicity (π), and the Hammett constant (σ) of the substituents on the phenyl ring. nih.gov Future work should systematically explore these relationships for the bromo-methoxy-substituted series. This involves synthesizing analogs with modifications at the 3- and 4-positions of the styryl ring and evaluating their impact on A2A and MAO-B activity.

Furthermore, modifications to the core caffeine scaffold should be explored. Replacing the xanthine (B1682287) core with bioisosteres, such as 9-deazaxanthine, has proven to be a successful strategy for developing potent and well-balanced dual A2A antagonists/MAO-B inhibitors. nih.govresearchgate.net This modification led to compounds with MAO-B inhibitory potency several times greater than the prototypical inhibitor deprenyl. nih.gov Applying this strategy to the (E)-8-(3-bromo-4-methoxystyryl) scaffold could yield a new generation of highly potent and selective drug candidates.

| Compound | Key Structural Feature | Target(s) | Reported Activity | Reference |

|---|---|---|---|---|

| (E)-8-(3-chlorostyryl)caffeine (CSC) | 3-Chloro substituent on styryl ring | A2A Antagonist / MAO-B Inhibitor | Potent dual-targeting agent, used as a reference compound. | nih.gov |

| (E)-6-(4-chlorostyryl)-9-deazaxanthine derivative | 9-Deazaxanthine core, 4-chloro on styryl ring | A2A Antagonist / MAO-B Inhibitor | Acts as a balanced dual inhibitor (Ki(A2A) = 260 nM; IC50(MAO-B) = 200 nM). | nih.gov |

| 9-Deazaxanthine analog (18b) | 9-Deazaxanthine core | MAO-B Inhibitor | Highly potent MAO-B inhibition (IC50 = 68 nM). | nih.gov |

| 9-Deazaxanthine analog (19a) | 9-Deazaxanthine core | MAO-B Inhibitor | Among the most potent analogs (IC50 = 48 nM), 7-fold more potent than deprenyl. | nih.gov |

Investigation of Synergistic Effects with Existing Therapeutic Agents

An important and clinically relevant avenue for future research is the investigation of potential synergistic effects between this compound and existing therapeutic agents. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to enhanced efficacy and potentially lower required doses, thereby reducing side effects. nih.gov

Given the compound's potential application in Parkinson's disease, studies combining it with standard-of-care treatments, such as L-DOPA, are a high priority. An A2A antagonist/MAO-B inhibitor could potentially reduce the "off" time and dyskinesias associated with long-term L-DOPA therapy. Broader studies on caffeine have demonstrated synergistic effects with other drug classes. For example, caffeine can potentiate the analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) and enhance the antimicrobial activity of certain antibiotics. nih.gov It is plausible that this compound could share some of these properties. Therefore, future preclinical studies should explore its use in combination with analgesics or even with chemotherapeutic agents, as some xanthine derivatives have shown synergistic antitumor effects with drugs like doxorubicin (B1662922) in vitro. nih.gov

Application in New Preclinical Disease Models and Therapeutic Areas

While the dual A2A antagonism and MAO-B inhibition profile strongly suggests potential utility in Parkinson's disease, future research should not be limited to this single indication. nih.govnih.gov The molecular targets of this compound are implicated in a range of other pathologies, opening up new therapeutic possibilities. Adenosine A2A receptors are involved in inflammation and immune responses, suggesting that this compound could be investigated in preclinical models of inflammatory diseases.

Furthermore, caffeine and its derivatives have been explored as potential agents in Alzheimer's disease, asthma, and certain types of cancer. redalyc.org The structural analog 8-bromocaffeine has been specifically studied for its role as a radiosensitizer in cancer therapy, where it increases the susceptibility of tumor cells to radiation. wikipedia.org This suggests a compelling rationale for evaluating this compound in preclinical cancer models, both as a standalone agent and as an adjunct to radiotherapy or chemotherapy. Expanding the scope of investigation to include models of other neurodegenerative disorders and oncology will provide a more complete picture of the compound's therapeutic potential.

Mechanistic Studies on Long-Term Effects and Potential for Tolerance Development

For any novel therapeutic candidate, understanding the consequences of long-term administration is critical. A significant future research trajectory must focus on the chronic effects of this compound and the potential for pharmacological tolerance to develop. Tolerance, a state of reduced responsiveness to a drug following repeated administration, is a common feature of agents that act on G-protein coupled receptors like the A2A receptor.

Future long-term in vivo studies in animal models are essential to determine if the efficacy of this compound diminishes over time. These studies should be coupled with mechanistic investigations at the molecular level. Key research questions include whether chronic A2A receptor antagonism leads to receptor upregulation or desensitization, and if sustained MAO-B inhibition results in compensatory changes in enzyme expression or turnover. General studies on caffeine have noted that some of its cognitive effects may be linked to the reversal of withdrawal, which implies a form of tolerance. nih.gov Elucidating these adaptive mechanisms is crucial for establishing a viable long-term treatment paradigm and for predicting the sustainability of the compound's therapeutic effects in chronic diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.